molecular formula C18H21ClN4O9 B1680574 Bofumustine CAS No. 56194-22-0

Bofumustine

Cat. No.: B1680574
CAS No.: 56194-22-0
M. Wt: 472.8 g/mol
InChI Key: YASNUXZKZNVXIS-CBNXCZCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bofumustine involves multiple steps, starting with the preparation of the ribofuranosyl moiety, followed by the introduction of the nitrosourea group. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bofumustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bofumustine has a wide range of applications in scientific research, including:

Mechanism of Action

Bofumustine exerts its effects primarily through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. This compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ribofuranosyl moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other nitrosourea compounds and contributes to its effectiveness in clinical applications .

Properties

IUPAC Name

[(3aR,6R,6aR)-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)/t12-,13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNUXZKZNVXIS-CBNXCZCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971579, DTXSID801023914
Record name N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bofumustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55102-44-8, 56194-22-0
Record name N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)-D-ribofuranosyl]-N-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55102-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bofumustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RFCNU
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056194220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bofumustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOFUMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P52D0J76B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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